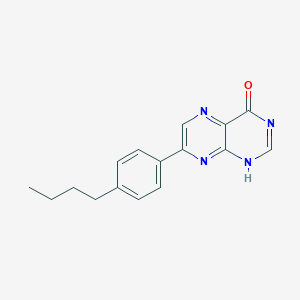

7-(4-butylphenyl)-1H-pteridin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(4-butylphenyl)-1H-pteridin-4-one, also known as sapitinib, is a novel small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor protein that plays a crucial role in the regulation of cell growth and differentiation. The overexpression and activation of EGFR have been implicated in the development and progression of various types of cancers, including lung, breast, and colon cancers. Therefore, the inhibition of EGFR has emerged as a promising therapeutic strategy for the treatment of cancer.

Wirkmechanismus

Sapitinib exerts its anti-tumor activity by selectively inhibiting the tyrosine kinase activity of EGFR. By blocking the downstream signaling pathways activated by EGFR, 7-(4-butylphenyl)-1H-pteridin-4-one can induce cell cycle arrest and apoptosis in cancer cells. Moreover, 7-(4-butylphenyl)-1H-pteridin-4-one has been shown to overcome the resistance to other EGFR inhibitors, such as gefitinib and erlotinib, in certain cancer cell lines.

Biochemical and physiological effects:

In addition to its anti-tumor activity, 7-(4-butylphenyl)-1H-pteridin-4-one has been reported to have other biochemical and physiological effects. For instance, 7-(4-butylphenyl)-1H-pteridin-4-one can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Sapitinib can also modulate the activity of ion channels and transporters, which are important targets for drug discovery.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 7-(4-butylphenyl)-1H-pteridin-4-one as a research tool is its high specificity and potency for EGFR inhibition. This allows for the selective targeting of EGFR-dependent signaling pathways without affecting other receptor tyrosine kinases. However, one limitation of 7-(4-butylphenyl)-1H-pteridin-4-one is its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of 7-(4-butylphenyl)-1H-pteridin-4-one. First, the combination of 7-(4-butylphenyl)-1H-pteridin-4-one with other targeted therapies or conventional chemotherapy regimens may enhance its anti-tumor activity and overcome drug resistance. Second, the identification of biomarkers that predict the response to 7-(4-butylphenyl)-1H-pteridin-4-one may improve patient selection and treatment outcomes. Third, the optimization of the pharmacokinetic properties of 7-(4-butylphenyl)-1H-pteridin-4-one may increase its efficacy and reduce its toxicity. Finally, the exploration of the non-tumor-related effects of 7-(4-butylphenyl)-1H-pteridin-4-one may lead to the discovery of new therapeutic indications.

Synthesemethoden

The synthesis of 7-(4-butylphenyl)-1H-pteridin-4-one involves a multistep process that includes the condensation of 4-butylbenzaldehyde with 2-amino-4-chloropyridine to form an intermediate, which is then cyclized to form the final product. The overall yield of the synthesis is around 30%, and the purity of the product can be further improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

Sapitinib has been extensively studied in preclinical and clinical settings for its potential as a targeted therapy for cancer. In vitro studies have shown that 7-(4-butylphenyl)-1H-pteridin-4-one can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. In vivo studies using xenograft models have also demonstrated the anti-tumor activity of 7-(4-butylphenyl)-1H-pteridin-4-one.

Eigenschaften

Produktname |

7-(4-butylphenyl)-1H-pteridin-4-one |

|---|---|

Molekularformel |

C16H16N4O |

Molekulargewicht |

280.32 g/mol |

IUPAC-Name |

7-(4-butylphenyl)-1H-pteridin-4-one |

InChI |

InChI=1S/C16H16N4O/c1-2-3-4-11-5-7-12(8-6-11)13-9-17-14-15(20-13)18-10-19-16(14)21/h5-10H,2-4H2,1H3,(H,18,19,20,21) |

InChI-Schlüssel |

XFPXWEXWTINSKG-UHFFFAOYSA-N |

Isomerische SMILES |

CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |

SMILES |

CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |

Kanonische SMILES |

CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)

![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)

![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)

![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)

![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)

![N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)

![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)